

An In-depth Toxicological and Ecotoxicological Profile of 4,4'-Dithiodimorpholine

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Compound of Interest

Compound Name: **4,4'-Dithiodimorpholine**

Cat. No.: **B089823**

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Executive Summary

4,4'-Dithiodimorpholine (DTDM) is a chemical compound primarily utilized in the rubber industry as a vulcanizing agent and sulfur donor.^{[1][2]} Its function is critical in enhancing the mechanical properties of rubber products by facilitating the formation of sulfur cross-links.^[3] However, its potential for human and environmental exposure necessitates a thorough understanding of its toxicological and ecotoxicological profile. This document provides a comprehensive overview of the known hazards of DTDM, summarizing quantitative toxicity data, detailing relevant experimental methodologies, and visualizing key assessment workflows. The findings indicate that while DTDM has low acute oral toxicity, it presents risks related to skin sensitization, respiratory irritation, and potential organ damage with chronic exposure.^{[1][4]} Furthermore, it is classified as toxic to aquatic life with the potential for long-lasting effects.^{[1][4]}

Toxicological Profile

The toxicological profile of **4,4'-Dithiodimorpholine** indicates potential health risks upon exposure through various routes, including ingestion, inhalation, and dermal contact.^[1]

Acute Toxicity

Acute toxicity studies reveal that DTDM is harmful if ingested or inhaled.[\[1\]](#) The lethal dose (LD50) and lethal concentration (LC50) values from studies on rodents are summarized in the table below. Effects reported at lethal doses include liver and kidney injury.[\[5\]](#)

Chronic Toxicity

Prolonged or repeated exposure to DTDM can lead to more severe health effects.[\[1\]](#) High-dose feeding studies in rats have resulted in anemia and changes to the liver.[\[5\]](#) A long-term oral study in rats indicated toxic effects on the brain and liver, including impaired liver function and enzyme inhibition.[\[6\]](#) Chronic inhalation exposure in rats was associated with eye irritation.[\[6\]](#)

Skin and Eye Irritation

Direct contact with DTDM can cause skin and eye irritation.[\[1\]](#) Skin exposure may lead to redness, discomfort, and dermatitis with repeated contact.[\[1\]](#) While one study in rabbits found it to be non-irritating to the skin, another patch test with human volunteers described it as irritating.[\[5\]](#) Eye contact may result in irritation, pain, and potential damage to the cornea.[\[1\]](#)

Sensitization

DTDM is recognized as a skin sensitizer.[\[4\]](#)[\[7\]](#) Repeated exposure can lead to allergic skin reactions (dermatitis).[\[1\]](#) It is identified as a rubber sensitizer, and patch testing can confirm a contact allergy.[\[7\]](#)[\[8\]](#)

Genotoxicity

Based on available data, **4,4'-Dithiodimorpholine** is not considered to be mutagenic.[\[5\]](#)

Reproductive and Developmental Toxicity

Developmental toxicity studies have shown that at doses that are also toxic to the mother animal, DTDM can cause a decrease in fetal viability and body weight, along with a minor increase in the incidence of malformed fetuses.[\[5\]](#)

Quantitative Toxicological Data

The following table summarizes the key quantitative data from acute and sub-chronic toxicity studies.

Test Type	Route of Exposure	Species	Dose/Duration	Toxic Effects	Reference
LD50	Oral	Rat	4300 mg/kg	Details not reported other than lethal dose value.	[6]
LD50	Oral	Mouse	1660 mg/kg	Details not reported other than lethal dose value.	[6]
LC50	Inhalation	Mouse	1624 mg/m ³ /4h	Details not reported other than lethal dose value.	[5][6]
LD50	Intraperitoneal	Mouse	50 mg/kg	Details not reported other than lethal dose value.	[6]
LD50	Intravenous	Mouse	100 mg/kg	Details not reported other than lethal dose value.	[6]
TDLo	Oral	Rat	5375 mg/kg/43W-I	Brain and Coverings, Liver function tests impaired, Enzyme inhibition.	[6]

TCLo	Inhalation	Rat	200 mg/m ³ /24H/1 7W-C	Sense Organs and Special Senses (Eye).	[6]
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LD50: Lethal Dose, 50% kill; LC50: Lethal Concentration, 50% kill; TDLo: Lowest published toxic dose; TCLo: Lowest published toxic concentration.

Ecotoxicological Profile

DTDM is known to be harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1]

Aquatic Toxicity

The compound is classified as toxic to aquatic life with long-lasting effects.[4] Its release into water bodies can interfere with the growth and survival of fish, invertebrates, and other aquatic life.[1]

Persistence and Degradability

DTDM is not readily biodegradable and may persist in soil and water, contributing to long-term contamination if not handled properly.[1] However, a QSAR prediction model suggests an ultimate degradation half-life of 15 days.[9]

Bioaccumulation Potential

Due to its low water solubility (215 mg/L at 20.2°C) and a Log Pow of 2.67, DTDM has the potential to bioaccumulate in aquatic organisms.[1][2][10] This poses a risk to ecosystems.[1]

Quantitative Ecotoxicological Data

The table below presents available and predicted data on the ecotoxicity and environmental fate of **4,4'-Dithiodimorpholine**.

Parameter	Value	Method	Reference
Aquatic Toxicity			
Toxicity to fathead minnow (LC50)	13,500 mg/L	Predicted (Topkat v6.1)	[9]
Toxicity to fish (LC50)	1,043.59 mg/L	Predicted (Ecosar v0.99g)	[9]
Toxicity to daphnia (EC50)	54.1 mg/L	Predicted (Topkat v6.1)	[9]
Toxicity to aquatic organisms (EC50/LC50)	43.17 mg/L	Predicted (Ecosar v0.99g)	[9]
Environmental Fate			
Water Solubility	215 mg/L at 20.2°C	Experimental	[2] [10]
Partition Coefficient (Log Pow)	2.67 at 22°C	Experimental	[2] [10]
Predicted Biodegradation Half-life	15 days	QSAR	[9]
Predicted Bioaccumulation Factor (Log BCF)	0.5 - 0.997	QSAR	[9]

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, the methodologies can be reconstructed based on standard regulatory guidelines mentioned or typically followed for chemical safety assessment.

Acute Oral Toxicity (Representative Protocol)

This protocol is based on the principles of the OECD Test Guideline 425 (Up-and-Down Procedure).[\[11\]](#)

- Objective: To determine the acute oral toxicity (LD50) of a substance.
- Test Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats), typically females as they are often more sensitive.[\[12\]](#)
- Housing: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and water.
- Procedure:
 - A starting dose is selected based on available information (e.g., 2000 mg/kg).
 - A single animal is fasted and then administered the test substance by oral gavage.
 - The animal is observed for 48 hours. The outcome (survival or death) determines the dose for the next animal.
 - If the animal survives, the next animal receives a higher dose (e.g., by a factor of 3.2). If the animal dies, the next animal receives a lower dose.
 - This sequential dosing continues until a stopping criterion is met (e.g., 3 out of 5 reversals in outcome).
- Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior), and body weight changes for up to 14 days.[\[12\]](#)
- Endpoint: The LD50 is calculated from the results using maximum likelihood methods.

Daphnid Chronic Toxicity (Representative Protocol)

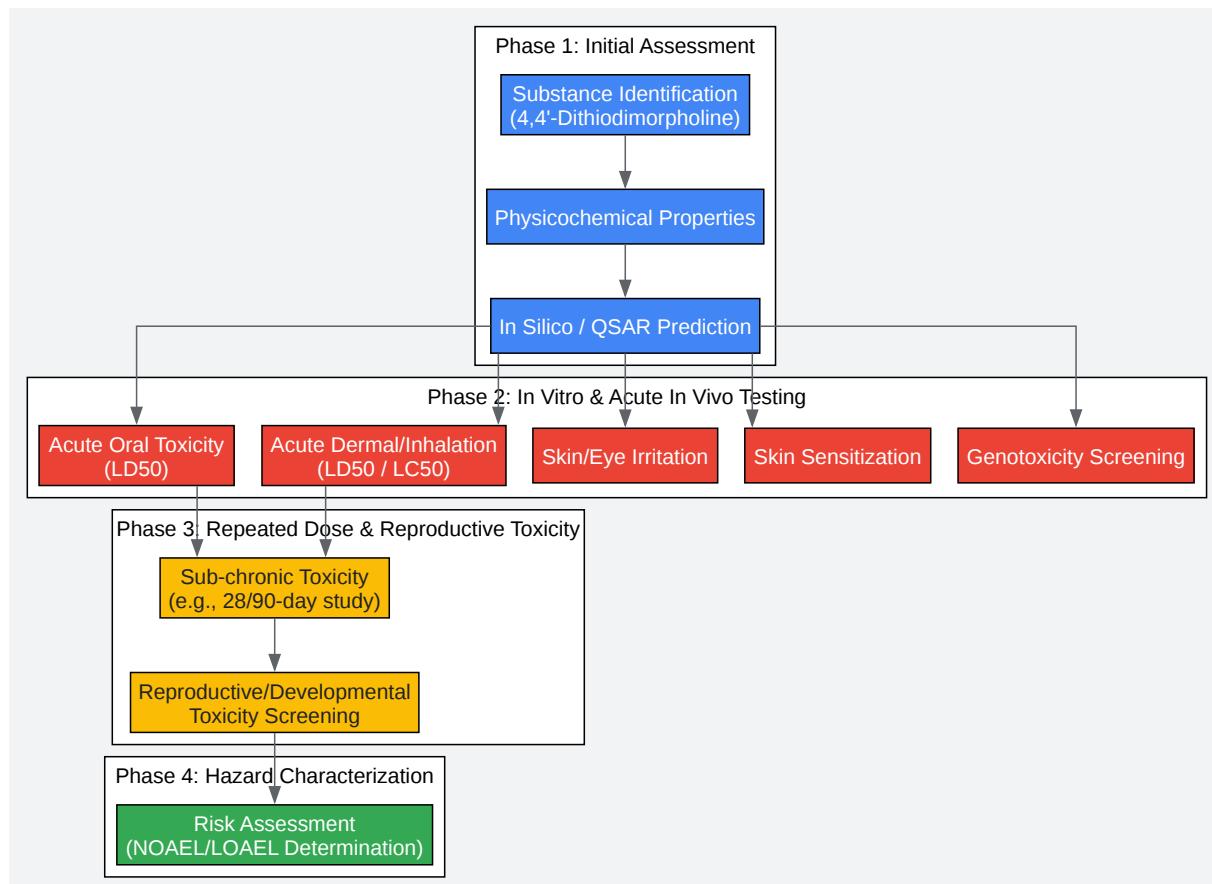
This protocol is based on the principles of the OPPTS 850.1300 / OECD Test Guideline 211.
[\[13\]](#)

- Objective: To assess the chronic toxicity of a substance on the reproduction and survival of *Daphnia magna*.

- Test Organism: *Daphnia magna* (water flea), less than 24 hours old at the start of the test.
- Test System: A static-renewal or flow-through system is used. For static-renewal, daphnids are individually housed in test vessels, and the test medium is renewed three times a week. [\[13\]](#)
- Procedure:
 - Daphnids are exposed to at least five concentrations of the test substance and a control, typically with 10 replicate vessels per concentration. [\[13\]](#)
 - The test duration is 21 days.
 - Daphnids are fed daily (e.g., with algae).
- Observations:
 - Mortality of the parent daphnids is recorded daily.
 - The number of live offspring produced per parent is counted at each medium renewal.
- Endpoints: The primary endpoints are parental survival and the total number of live young produced per surviving parent. The Lowest Observed Effect Concentration (LOEC), No Observed Effect Concentration (NOEC), and the concentration that causes a 50% reduction in reproduction (EC50) are determined.

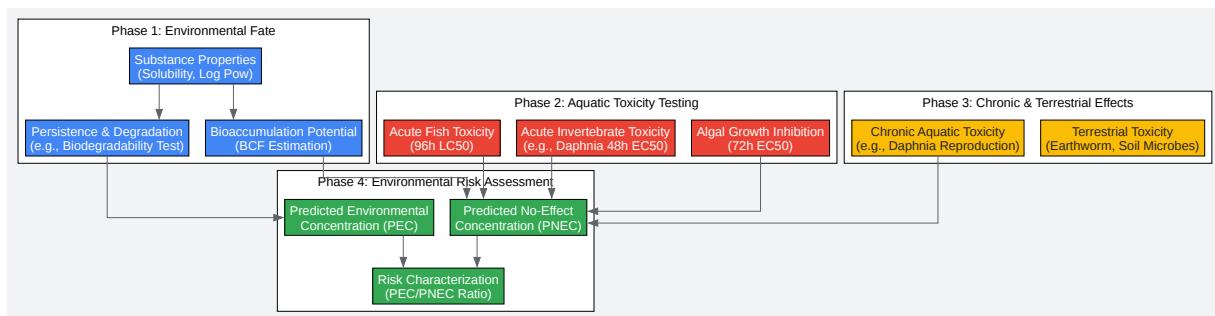
Visualizations: Assessment Workflows

The following diagrams illustrate the logical workflows for toxicological and ecotoxicological assessments.



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Caption: A generalized workflow for toxicological hazard assessment.



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Caption: A standard workflow for ecotoxicological risk assessment.

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